molecular formula C10H11NO2S B11986262 N-(4-Mercaptophenyl)-3-oxobutanamide

N-(4-Mercaptophenyl)-3-oxobutanamide

Cat. No.: B11986262
M. Wt: 209.27 g/mol
InChI Key: HTQZEEDISOMEAC-UHFFFAOYSA-N
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Description

N-(4-Mercaptophenyl)-3-oxobutanamide is a derivative of 3-oxobutanamide, characterized by a phenyl ring substituted with a sulfhydryl (-SH) group at the para position. This compound shares structural similarities with other N-aryl-3-oxobutanamides, which are widely studied for their roles in medicinal chemistry, metabolic intermediates, and industrial applications (e.g., pigment synthesis).

Properties

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

IUPAC Name

3-oxo-N-(4-sulfanylphenyl)butanamide

InChI

InChI=1S/C10H11NO2S/c1-7(12)6-10(13)11-8-2-4-9(14)5-3-8/h2-5,14H,6H2,1H3,(H,11,13)

InChI Key

HTQZEEDISOMEAC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)NC1=CC=C(C=C1)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Mercaptophenyl)-3-oxobutanamide typically involves the reaction of 4-mercaptophenylamine with 3-oxobutanoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of the mercapto group. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity. The product is then purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-Mercaptophenyl)-3-oxobutanamide can undergo oxidation reactions, where the mercapto group is converted to a sulfonic acid group.

    Reduction: The compound can be reduced to form corresponding thiol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: N-(4-Mercaptophenyl)-3-oxobutanamide is used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study the interactions of mercapto groups with biological molecules. It is also used in the development of biosensors and other diagnostic tools.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and other functional materials.

Mechanism of Action

The mechanism of action of N-(4-Mercaptophenyl)-3-oxobutanamide involves the interaction of its mercapto group with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways and processes, making the compound useful in both research and therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Group Variations

The substituent on the phenyl ring significantly influences the physicochemical and biological properties of N-aryl-3-oxobutanamides. Below is a comparative analysis of key derivatives:

Table 1: Comparison of N-Aryl-3-Oxobutanamide Derivatives
Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
N-(4-Mercaptophenyl)-3-oxobutanamide -SH C₁₀H₁₁NO₂S 209.26 (calculated) Hypothesized high reactivity due to -SH group; potential for metal chelation or antioxidant activity. Inferred from analogues
N-(4-Nitrophenyl)-3-oxobutanamide -NO₂ C₁₀H₁₀N₂O₃ 206.20 Bright yellow crystalline powder; used in synthetic pigments and dye couplings .
N-(4-Ethoxyphenyl)-3-oxobutanamide -OCH₂CH₃ C₁₂H₁₅NO₃ 221.25 Metabolic intermediate in non-opioid analgesics; orthorhombic crystal structure (Pca2₁) .
N-(4-Methylphenyl)-3-oxobutanamide -CH₃ C₁₁H₁₃NO₂ 191.23 Industrial applications in organic synthesis; density 1.132 g/cm³ .
N-(4-Methoxyphenyl)-3-oxobutanamide -OCH₃ C₁₁H₁₃NO₃ 207.23 Used in drug delivery systems; GHS-classified safety data available .

Physicochemical Properties

  • Reactivity: The -NO₂ group in N-(4-nitrophenyl)-3-oxobutanamide enhances electrophilicity, making it suitable for coupling reactions in pigment synthesis . The -SH group in the mercapto derivative may confer redox activity or metal-binding capabilities, though experimental data are lacking.
  • Crystallography :
    • N-(4-Ethoxyphenyl)-3-oxobutanamide crystallizes in an orthorhombic system (space group Pca2₁) with cell parameters a = 16.4113 Å, b = 4.9076 Å, c = 28.8889 Å .
Table 2: Thermal and Spectral Data
Compound Name Melting Point (°C) IR Spectral Peaks (cm⁻¹) Notable NMR Signals (δ, ppm)
N-(4-Nitrophenyl)-3-oxobutanamide 142–143 3325 (NH), 1719, 1685 (C=O) 9.70 (NH), 8.20–7.80 (Ar-H), 3.65 (CH₂), 2.30 (CH₃)
N-(4-Ethoxyphenyl)-3-oxobutanamide Not reported Not available Not reported
N-(4-Methylphenyl)-3-oxobutanamide Not reported Not available Not reported

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